molecular formula C7H14N2S B14803168 (S)-2-Amino-1-pyrrolidin-1-yl-propane-1-thione

(S)-2-Amino-1-pyrrolidin-1-yl-propane-1-thione

Cat. No.: B14803168
M. Wt: 158.27 g/mol
InChI Key: JUPUJRCJICHRIW-LURJTMIESA-N
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Description

(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione, hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione, hydrochloride typically involves the reaction of a pyrrolidine derivative with a thione precursor under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process would include steps such as purification and crystallization to isolate the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and thione-containing molecules. Examples include:

  • Pyrrolidine
  • Thiazolidine
  • Pyrrolidin-2-one

Uniqueness

What sets (2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione, hydrochloride apart is its unique combination of a pyrrolidine ring and a thione group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

Molecular Formula

C7H14N2S

Molecular Weight

158.27 g/mol

IUPAC Name

(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione

InChI

InChI=1S/C7H14N2S/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3/t6-/m0/s1

InChI Key

JUPUJRCJICHRIW-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=S)N1CCCC1)N

Canonical SMILES

CC(C(=S)N1CCCC1)N

Origin of Product

United States

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